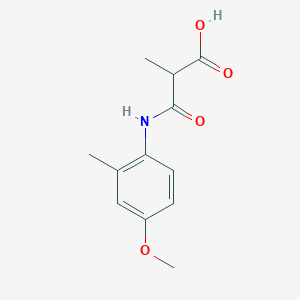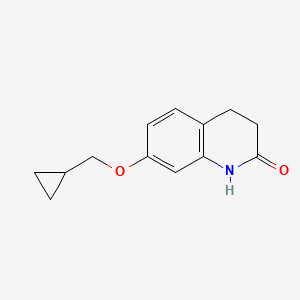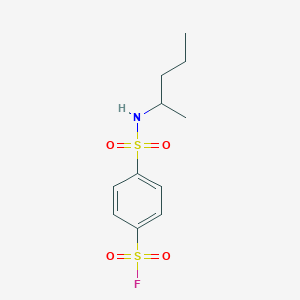![molecular formula C16H20N2O2 B6645984 [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone](/img/structure/B6645984.png)
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the aminomethyl group. The benzofuran moiety is then attached through a series of condensation reactions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Aminomethyl Group: The aminomethyl group is introduced using reagents like formaldehyde and ammonium chloride under reductive amination conditions.
Attachment of Benzofuran Moiety: The benzofuran ring is typically synthesized separately and then coupled to the piperidine derivative using a condensation reaction, often facilitated by catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies aimed at understanding the interaction between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric conditions due to its piperidine and benzofuran components.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzofuran moiety may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone: Similar structure but with a benzothiophene ring instead of benzofuran.
[4-(Aminomethyl)-piperidin-1-yl]-(1-benzofuran-2-yl)methanone: Similar but with different substitution on the piperidine ring.
Uniqueness
The uniqueness of [3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the aminomethyl group and the benzofuran moiety provides a versatile scaffold for further functionalization and exploration in various scientific fields.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple domains
Properties
IUPAC Name |
[3-(aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-7-18(10-13(11)9-17)16(19)15-8-12-4-2-3-5-14(12)20-15/h2-5,8,11,13H,6-7,9-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKTWVYUFSTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)

![2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid](/img/structure/B6645929.png)
![2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid](/img/structure/B6645931.png)
![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![3-[3-Bromo-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645935.png)
![1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6645936.png)
![4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile](/img/structure/B6645938.png)
![3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B6645951.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N,2-dimethylpiperidine-1-sulfonamide](/img/structure/B6645960.png)
![2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide](/img/structure/B6645964.png)


![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone](/img/structure/B6645988.png)
